1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
The synthesis of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl substituent. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyrrole-2,5-dione Moiety: The pyrrole-2,5-dione moiety is introduced through a reaction involving the pyridine derivative. This step often requires the use of strong bases or acids to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The pyrrole-2,5-dione moiety can form hydrogen bonds and other interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound also features a trifluoromethyl group on a pyridine ring but lacks the pyrrole-2,5-dione moiety, resulting in different chemical and biological properties.
Fluorinated Pyridines: These compounds share the trifluoromethyl-substituted pyridine ring but differ in the additional functional groups attached, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(5-14-7)15-8(16)3-4-9(15)17/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNDLJAQBINDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C(=O)C=CC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.